

Application Notes and Protocols for MLT-747 in Lymphocyte Proliferation Assays

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Compound of Interest

Compound Name: MLT-747

Cat. No.: B15605599

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Introduction

MLT-747 is a potent and selective allosteric inhibitor of the Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a critical scaffolding protein and paracaspase that plays a central role in T-cell and B-cell receptor signaling pathways, leading to the activation of the transcription factor NF- κ B. This activation is essential for lymphocyte proliferation, differentiation, and survival. Given its crucial role, MALT1 is a compelling therapeutic target for autoimmune diseases and certain types of lymphomas. These application notes provide a detailed protocol for assessing the inhibitory effect of **MLT-747** on lymphocyte proliferation.

Mechanism of Action of MLT-747

MLT-747 allosterically inhibits the proteolytic activity of the MALT1 paracaspase. This enzymatic activity is crucial for the cleavage of several substrates that regulate NF- κ B signaling. By inhibiting MALT1, **MLT-747** effectively blocks the signal transduction cascade initiated by antigen receptor engagement, thereby preventing lymphocyte activation and subsequent proliferation. The reported IC₅₀ of **MLT-747** for MALT1 protease activity is 14 nM.

Data Presentation

The inhibitory effect of MALT1 inhibitors on lymphocyte function has been quantified in various studies. While specific anti-proliferative IC50/EC50 values for **MLT-747** are not publicly available, data from a structurally similar and potent MALT1 inhibitor, ABBV-MALT1, can be used as a reference.

Compound	Assay	Cell Type	Stimulation	EC50	Reference
ABBV-MALT1	IL-2 Secretion	Human PBMCs	PMA	~300 nM	[1]
MI-2	Growth Inhibition (GI25)	HBL-1 (ABC-DLBCL Cell Line)	-	High-nanomolar range	[2]
z-VRPR-fmk	Proliferation Inhibition	ABC-DLBCL Cell Lines	-	Not specified	[3]
Compound 3	Growth Suppression	OCI-Ly3 (ABC-DLBCL Cell Line)	-	~10-fold more potent than z-VRPR-fmk	[4]

Experimental Protocols

Two primary methods are detailed below for assessing lymphocyte proliferation: the Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, which is a flow cytometry-based method, and the [³H]-Thymidine incorporation assay, a radiometric method.

Protocol 1: CFSE Dilution Assay for T-Cell Proliferation

This protocol allows for the tracking of individual cell divisions.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
- Ficoll-Paque PLUS

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- Phosphate Buffered Saline (PBS)
- Carboxyfluorescein Succinimidyl Ester (CFSE)
- Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)
- **MLT-747** (dissolved in DMSO)
- 96-well round-bottom culture plates
- Flow cytometer

Procedure:

- Isolation of T-lymphocytes:
 - Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
 - Enrich for T-cells using a negative selection kit such as RosetteSep™.
- CFSE Staining:
 - Wash the enriched T-cells twice with PBS.
 - Resuspend the cells at a concentration of 1×10^6 cells/mL in pre-warmed PBS.
 - Add CFSE to a final concentration of 1-5 μ M and incubate for 10 minutes at 37°C, protected from light.
 - Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
 - Incubate for 5 minutes on ice, protected from light.
 - Wash the cells three times with complete RPMI-1640 medium.
- Cell Seeding and Treatment:

- Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1×10^6 cells/mL.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of **MLT-747** in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
- Add 50 μ L of the **MLT-747** dilutions to the respective wells. Include a vehicle control (DMSO).
- Stimulation:
 - Add 50 μ L of a solution containing anti-CD3 (e.g., 1 μ g/mL) and anti-CD28 (e.g., 1 μ g/mL) antibodies to the appropriate wells. Include an unstimulated control.
 - The final volume in each well should be 200 μ L.
- Incubation:
 - Incubate the plate for 3-5 days at 37°C in a humidified incubator with 5% CO₂.
- Flow Cytometry Analysis:
 - Harvest the cells from each well.
 - Wash the cells with PBS containing 2% FBS.
 - Resuspend the cells in an appropriate buffer for flow cytometry.
 - Acquire the samples on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
 - Analyze the data by gating on the lymphocyte population and examining the CFSE dilution profile. Each peak of reduced fluorescence intensity represents a successive generation of cell division. Calculate the percentage of divided cells and the proliferation index.

Protocol 2: [³H]-Thymidine Incorporation Assay for Lymphocyte Proliferation

This classic method measures the incorporation of a radioactive nucleoside into newly synthesized DNA.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
- Phytohemagglutinin (PHA) or other mitogens/antigens for stimulation
- **MLT-747** (dissolved in DMSO)
- [³H]-Thymidine (1 mCi/mL)
- 96-well flat-bottom culture plates
- Cell harvester
- Glass fiber filters
- Scintillation fluid
- Liquid scintillation counter

Procedure:

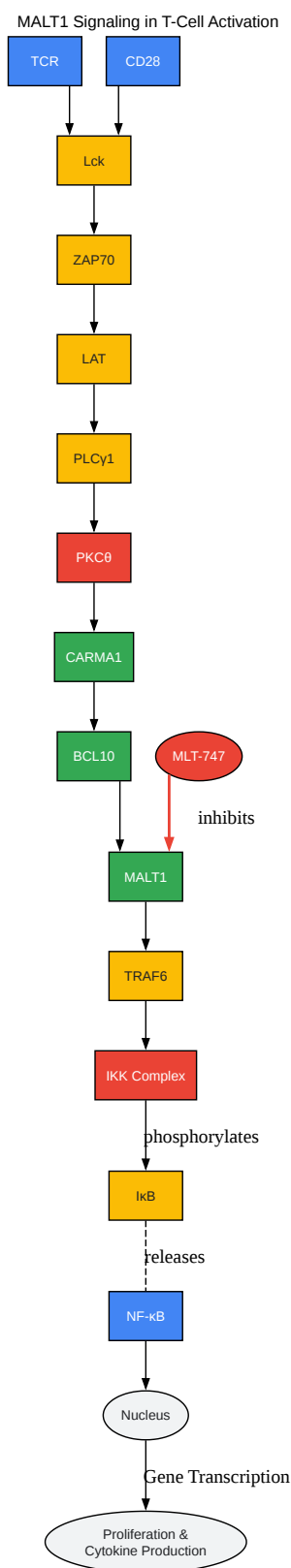
- Isolation of PBMCs:
 - Isolate PBMCs from whole blood using Ficoll-Paque PLUS density gradient centrifugation.
- Cell Seeding and Treatment:
 - Wash the PBMCs twice with complete RPMI-1640 medium.

- Resuspend the cells at a concentration of 1×10^6 cells/mL in complete RPMI-1640 medium.
- Seed 100 μ L of the cell suspension into each well of a 96-well plate.
- Prepare serial dilutions of **MLT-747** in complete RPMI-1640 medium. The final DMSO concentration should not exceed 0.1%.
- Add 50 μ L of the **MLT-747** dilutions to the respective wells. Include a vehicle control (DMSO).
- Stimulation:
 - Add 50 μ L of a stimulating agent (e.g., PHA at 5 μ g/mL) to the appropriate wells. Include an unstimulated control.
 - The final volume in each well should be 200 μ L.
- Incubation:
 - Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- [³H]-Thymidine Pulsing:
 - Add 1 μ Ci of [³H]-Thymidine to each well.
 - Incubate for an additional 18-24 hours.
- Harvesting and Measurement:
 - Harvest the cells onto glass fiber filters using a cell harvester.
 - Wash the filters to remove unincorporated [³H]-Thymidine.
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

- Calculate the stimulation index (SI) as the mean CPM of stimulated wells divided by the mean CPM of unstimulated wells. Determine the IC₅₀ of **MLT-747** by plotting the percentage of inhibition against the log of the inhibitor concentration.

Mandatory Visualization

MALT1 Signaling Pathway in T-Cell Activation

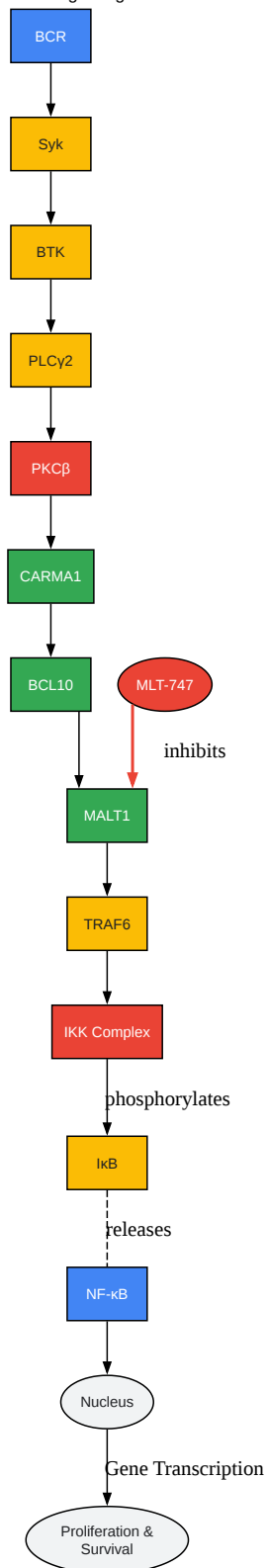


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Caption: MALT1 signaling cascade in T-cell activation leading to proliferation.

MALT1 Signaling Pathway in B-Cell Activation

MALT1 Signaling in B-Cell Activation

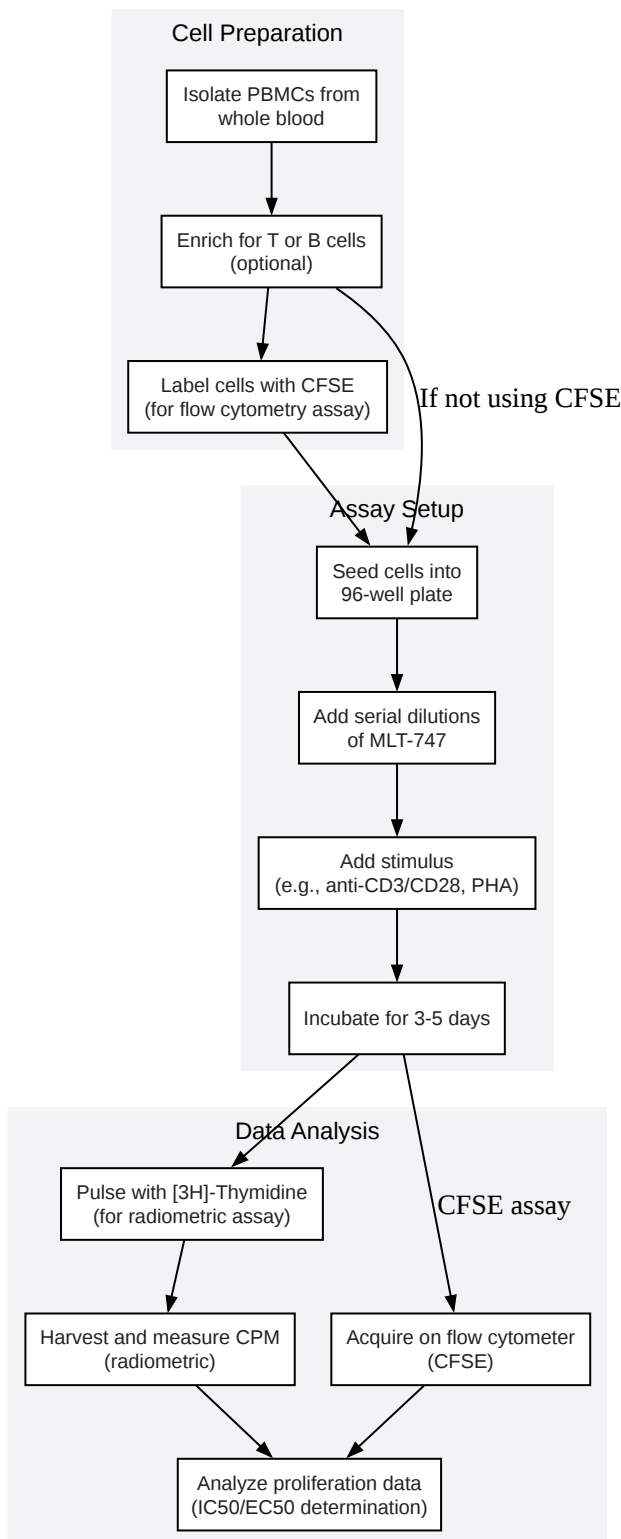


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Caption: MALT1 signaling cascade in B-cell activation leading to proliferation.

Experimental Workflow for MLT-747 Lymphocyte Proliferation Assay

Workflow for MLT-747 Proliferation Assay

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Caption: General experimental workflow for assessing the effect of **MLT-747** on lymphocyte proliferation.

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